(But-3-yn-1-yl)diethylamine

Overview

Description

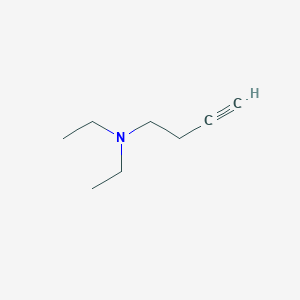

(But-3-yn-1-yl)diethylamine is an organic compound with the molecular formula C8H15N. It is a secondary amine, characterized by the presence of a but-3-yn-1-yl group attached to a diethylamine moiety. This compound is of interest due to its unique structure, which combines an alkyne with an amine, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (But-3-yn-1-yl)diethylamine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with diethylamine. For instance, but-3-yn-1-yl bromide can react with diethylamine under basic conditions to yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: (But-3-yn-1-yl)diethylamine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for hydrogenation.

Substitution: Alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of secondary or tertiary amines, depending on the reactants.

Scientific Research Applications

(But-3-yn-1-yl)diethylamine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)diethylamine depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the amine group can act as a nucleophile. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Diethylamine: A simpler secondary amine without the alkyne group.

But-3-yn-1-amine: An alkyne with a primary amine group.

N,N-Diethylpropargylamine: Similar structure but with a propargyl group instead of but-3-yn-1-yl.

Uniqueness: (But-3-yn-1-yl)diethylamine is unique due to the combination of an alkyne and a secondary amine in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines or alkynes. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

(But-3-yn-1-yl)diethylamine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

- Chemical Formula : C₈H₁₅N

- CAS Number : 29777-09-1

- Molecular Weight : 129.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, thereby affecting signaling pathways and cellular functions.

Enzyme Inhibition

Research indicates that this compound can be utilized in studies involving enzyme inhibition. It has shown promise in inhibiting key enzymes that are crucial for various metabolic processes. For instance, studies have highlighted its potential in modulating the activity of enzymes involved in glucose metabolism, which could have implications for diabetes management .

Antiproliferative Activity

A study on related compounds demonstrated that diethylamine derivatives exhibited antiproliferative effects against cancer cell lines such as HeLa. This suggests that this compound may also possess similar properties, warranting further investigation into its cytotoxic effects on tumor cells .

Microbiological Activity

There is emerging evidence suggesting that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested for their ability to inhibit bacterial growth, indicating a potential role in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Antiproliferative | Exhibits cytotoxicity against cancer cells | |

| Antimicrobial | Potential to inhibit bacterial growth |

Case Study: Enzyme Inhibition

In a recent study focusing on the inhibition of α-amylase and α-glucosidase, this compound was evaluated for its ability to reduce glucose absorption in vitro. The results indicated a significant inhibitory effect, suggesting that this compound could be beneficial in managing postprandial blood glucose levels .

Properties

IUPAC Name |

N,N-diethylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h1H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSBVEHGUHCRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.